

# Solubility profile of 7-Bromo-5-chloroquinolin-8-ol in various solvents

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## Compound of Interest

Compound Name: **7-Bromo-5-chloroquinolin-8-ol**

Cat. No.: **B1266416**

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An In-depth Technical Guide to the Solubility Profile of **7-Bromo-5-chloroquinolin-8-ol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**7-Bromo-5-chloroquinolin-8-ol** is a halogenated derivative of 8-hydroxyquinoline, a class of compounds known for their versatile applications in medicinal chemistry and analytical sciences. The physicochemical properties of this compound, particularly its solubility in various solvent systems, are critical for its application in drug discovery, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for **7-Bromo-5-chloroquinolin-8-ol**, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

## Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-5-chloroquinolin-8-ol** is presented below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrCINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	258.50 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow to reddish yellow powder	<a href="#">[1]</a>
Melting Point	179 - 182 °C	<a href="#">[1]</a>
pKa (Predicted)	2.23 ± 0.30	<a href="#">[2]</a> <a href="#">[4]</a>
LogP (Octanol/Water Partition Coefficient) (Predicted)	3.356	<a href="#">[3]</a> <a href="#">[5]</a>

## Solubility Profile

Detailed quantitative solubility data for **7-Bromo-5-chloroquinolin-8-ol** in a wide range of organic solvents is not readily available in the public domain. However, qualitative descriptions and computationally predicted data provide valuable insights into its solubility characteristics.

### Qualitative and Predicted Solubility Data

Solvent System	Solubility Description/Data	Source
Water	Slightly soluble	[4]
Water (mol/L)	$\text{Log10}(S) = -4.44$ (Calculated)	[5]
Ethanol	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	[4]
Chloroform	The compound is noted to be soluble in chloroform as it is used as a solvent during its synthesis.	[6]
Acetonitrile	Used as a solvent for recrystallization, indicating some degree of solubility.	[6]
Methanol / Acetone Mixture	A 1:1 mixture is used for dissolving the compound.	[6]

The high predicted LogP value of 3.356 suggests that **7-Bromo-5-chloroquinolin-8-ol** is a lipophilic compound, which is consistent with its described solubility in organic solvents and slight solubility in water.

## Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the equilibrium solubility of **7-Bromo-5-chloroquinolin-8-ol** in various solvents. This method is based on the shake-flask principle, which is considered the gold standard for equilibrium solubility measurements.

### 4.1. Materials and Equipment

- **7-Bromo-5-chloroquinolin-8-ol** (analytical standard)
- Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of analytical grade
- Vials with screw caps

- Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C)
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC-UV or a suitable spectrophotometer for quantification
- Syringe filters (e.g., 0.22 µm PTFE)

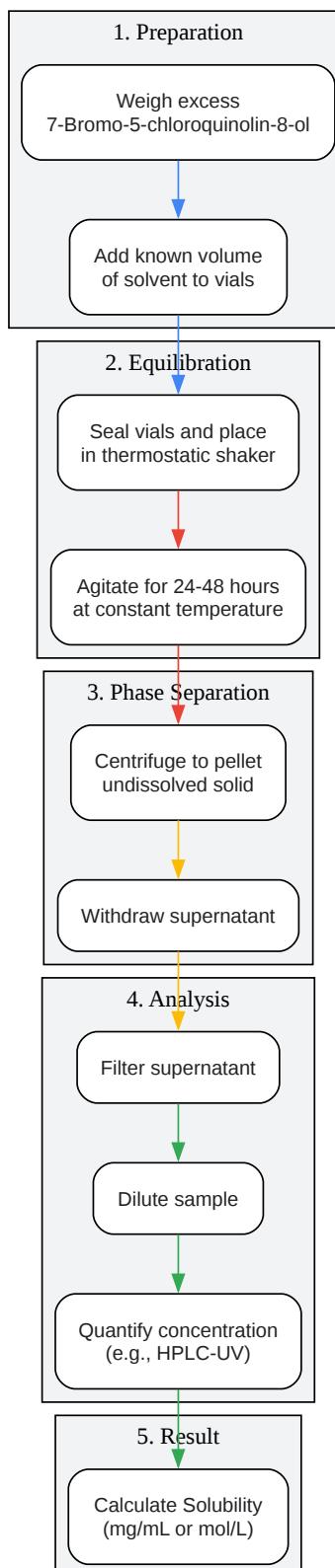
#### 4.2. Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **7-Bromo-5-chloroquinolin-8-ol** to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
  - Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Phase Separation:
  - After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
  - Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the supernatant.

- Sample Preparation for Analysis:
  - Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
  - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
  - Analyze the concentration of **7-Bromo-5-chloroquinolin-8-ol** in the diluted samples using a validated analytical method, such as HPLC-UV.
  - A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
  - Calculate the solubility of **7-Bromo-5-chloroquinolin-8-ol** in each solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of **7-Bromo-5-chloroquinolin-8-ol**.

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